Unmatched Spectrum of Direct Enzyme Inhibition: Potent Activity Against Metallo-β-Lactamases (NDM, VIM) Where Avibactam, Relebactam, and Vaborbactam are Inactive
(1R,2S)-Xeruborbactam disodium is a potent inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that hydrolyze nearly all β-lactams and are completely refractory to inhibition by the approved BLIs avibactam, relebactam, and vaborbactam [1]. In a head-to-head biochemical study using purified enzymes, xeruborbactam demonstrated potent inhibitory activity against NDM-1, VIM-1, and IMP-1, with IC50 values of 55 nM, 14 nM, and 610 nM, respectively. In contrast, the comparator BLIs avibactam, relebactam, and vaborbactam showed no inhibition (IC50 > 100 µM) against these same MBLs [1].
| Evidence Dimension | Inhibitory potency (IC50) against purified Class B metallo-β-lactamases |
|---|---|
| Target Compound Data | NDM-1: IC50 = 55 ± 25 nM; VIM-1: IC50 = 14 ± 4 nM; IMP-1: IC50 = 610 ± 70 nM |
| Comparator Or Baseline | Avibactam, Relebactam, Vaborbactam: IC50 > 100 µM (no inhibition) for NDM-1, VIM-1, IMP-1 |
| Quantified Difference | Xeruborbactam is >1800-fold more potent against NDM-1 and >7000-fold more potent against VIM-1 compared to these approved BLIs. |
| Conditions | Biochemical assay with purified recombinant β-lactamase enzymes; IC50 determined by monitoring nitrocefin hydrolysis. |
Why This Matters
This is the primary scientific differentiator for procurement: xeruborbactam is required for any research program or clinical development strategy targeting MBL-producing, carbapenem-resistant pathogens (e.g., NDM-1-positive Enterobacterales), for which all currently approved β-lactam/β-lactamase inhibitor combinations are ineffective.
- [1] Tsivkovski R, Totrov M, Lomovskaya O. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases. Antimicrob Agents Chemother. 2020;64(6):e00130-20. View Source
